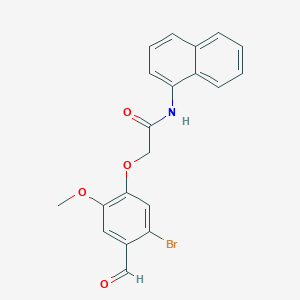

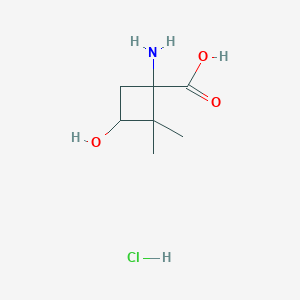

1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

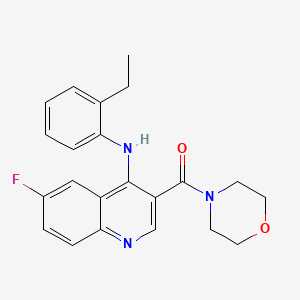

The synthesis of cyclobutane amino acid derivatives is a topic of interest in several papers. For instance, the synthesis of a potential BNCT (Boron Neutron Capture Therapy) agent, which is a cyclobutane amino acid derivative, was achieved through a multi-step process involving monoalkylation, cycloaddition, and reductive dechlorination, followed by hydantoin formation and hydrolysis . Another paper describes the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the use of enantiodivergent synthetic sequences and the characterization of the free amino acid . Additionally, photochemical routes have been developed to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, featuring endo-selective photocycloaddition and regioselective ring opening .

Molecular Structure Analysis

The molecular structure of cyclobutane amino acid derivatives is crucial for their biological activity and structural properties. The X-ray crystallographic methods have been used to determine the structure of a non-protein amino acid isolated from a plant, which features a cyclobutane ring . The NMR structural study and DFT theoretical calculations have been employed to understand the rigidity and conformational preferences of these molecules, revealing strong intramolecular hydrogen bonds and cis-fused octane structural units .

Chemical Reactions Analysis

The reactivity of cyclobutane amino acid derivatives is explored in the context of their incorporation into peptides and oligomers. For example, the synthesis of beta-oligomers based on cyclobutane amino acids demonstrates their ability to adopt strand-type conformations and self-assemble into nano-sized fibers, which is facilitated by intra-residue hydrogen bonding and hydrophobic interactions . The synthesis of the four stereoisomers of a related compound and their evaluation as ligands for the NMDA receptor also highlights the importance of stereochemistry in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane amino acid derivatives are influenced by their unique structures. The rigidity imparted by the cyclobutane ring affects the folding and self-assembly of beta-oligomers, as evidenced by various experimental techniques and theoretical calculations . The synthesis and crystal structures of beta-oligopeptides consisting of cyclopropanecarboxylic acid, a structurally similar compound, provide insights into the secondary-structural motifs and hydrogen-bonding patterns that could be relevant for the compound .

科学的研究の応用

Antibacterial Activity

- Pyridonecarboxylic acids, related to the compound , have been synthesized and evaluated for their antibacterial activity. It was found that certain compounds in this class exhibited significant antibacterial effects, suggesting potential applications in this area (Egawa et al., 1984).

Chemical Synthesis and Applications

- Research indicates that derivatives of 1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid can be synthesized for various purposes, such as the preparation of oligopeptides and cyclobutane-based carbocyclic nucleosides (Balo et al., 2005).

- A study by Chang et al. (2018) described a photochemical route to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the chemical versatility of this compound (Chang et al., 2018).

Peptide Synthesis and Structural Study

- The compound has been incorporated into beta-peptides, indicating its utility in peptide synthesis and the study of peptide structures. This highlights its potential application in the field of biochemistry and molecular biology (Izquierdo et al., 2005).

Hybrid Cyclobutane-Proline Peptides

- A study focused on synthesizing hybrid cyclobutane-proline γ,γ-peptides, showing the role of cyclobutane derivatives in the formation of complex peptide structures. This research contributes to the understanding of peptide conformation and design (Gutiérrez-Abad et al., 2011).

Boron Neutron Capture Therapy

- A water-soluble boronated amino acid, related to the compound , has been developed for use in boron neutron capture therapy. This showcases the potential medical applications of similar compounds in cancer treatment (Das et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(2)4(9)3-7(6,8)5(10)11;/h4,9H,3,8H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICQCBQWFODVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C(=O)O)N)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)